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An In-depth Technical Guide to 1-Azidobutane

Introduction
1-Azidobutane, also known as n-butyl azide, is an organic compound with the chemical

formula C₄H₉N₃[1][2]. It belongs to the class of organic azides, which are characterized by the

presence of the azide (-N₃) functional group. This functional group imparts unique reactivity to

the molecule, making it a valuable reagent and building block in various fields of chemical

research[1]. 1-Azidobutane serves as a key precursor for synthesizing amines and other

nitrogen-containing compounds and is particularly prominent in the realm of "click chemistry,"

specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[1]. Its utility

extends to bioconjugation, medicinal chemistry, and materials science, where it is used to link

molecules together with high efficiency and specificity[1]. This guide provides a comprehensive

overview of its chemical structure, properties, synthesis, reactivity, and applications for

researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers
The structure of 1-azidobutane consists of a four-carbon butyl chain attached to a linear tri-

nitrogen azide group. The IUPAC name for this compound is simply 1-azidobutane[2][3].

Caption: Chemical structure of 1-azidobutane.
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The following table summarizes the key identifiers and quantitative properties of 1-
azidobutane.

Property Value Reference

IUPAC Name 1-azidobutane [1][2][3]

Synonyms n-Butyl azide, Butane, 1-azido- [2][3]

CAS Number 7332-00-5 [1][2][4]

Molecular Formula C₄H₉N₃ [1][2][3][5]

Molecular Weight 99.13 g/mol [1][2][4]

Exact Mass 99.079647300 Da [2]

SMILES CCCCN=[N+]=[N-] [1][2][5]

InChI Key
QZOJRSAENHTURL-

UHFFFAOYSA-N
[1][2][4]

Topological Polar Surface Area 14.4 Å² [2]

Spectroscopic Properties
Spectroscopic techniques are essential for the structural elucidation and confirmation of 1-
azidobutane.

Infrared (IR) Spectroscopy: IR spectroscopy is a primary method for identifying the azide

functional group. The most characteristic feature in the IR spectrum of an alkyl azide is the

strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N₃

group, which typically appears around 2100 cm⁻¹[4]. This intense and distinct peak serves

as an unambiguous indicator of the azide's presence[4]. Other expected signals include C-H

stretching vibrations from the alkyl chain in the 2800-3000 cm⁻¹ region[4].
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Vibration
Approximate
Wavenumber
(cm⁻¹)

Intensity Reference

Azide (N₃) Asymmetric

Stretch
~2100 Strong, Sharp [4]

C-H Stretch (sp³) 2850-2960 Medium to Strong [4]

CH₂ Bend ~1465 Medium [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed

information about the proton environments in the butyl chain. The protons on the carbon

atom adjacent to the electron-withdrawing azide group are deshielded, causing them to

resonate at a higher chemical shift (downfield) compared to the other protons in the alkyl

chain[4]. A typical spectrum would show distinct signals for the four non-equivalent sets of

protons[4].

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of 1-
azidobutane. Under electron ionization (EI-MS), the molecular ion peak ([C₄H₉N₃]⁺˙) can be

observed. A characteristic fragmentation pathway for alkyl azides involves the loss of a

nitrogen molecule (N₂), which is a very stable leaving group, leading to the formation of a

nitrene intermediate that undergoes further fragmentation[4].

Experimental Protocols: Synthesis and Reactivity
Synthesis of 1-Azidobutane
The most common and efficient method for synthesizing 1-azidobutane is through a

nucleophilic substitution (Sₙ2) reaction. This involves reacting a 1-halobutane (such as 1-

chlorobutane or 1-bromobutane) with an azide salt, typically sodium azide (NaN₃)[1][4]. The

choice of a polar aprotic solvent, like dimethyl sulfoxide (DMSO) or acetonitrile, is crucial for

facilitating the reaction[1][4].
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Reactants

Reaction Conditions Product Formation Workup Procedure

1-Halobutane
(e.g., 1-Chlorobutane)

Solvent
(e.g., DMSO)

Sodium Azide (NaN₃)

Stirring
(e.g., 14 hours at RT)

1-Azidobutane
Quench with

ice-cold water
Extract with ether

Wash with
sat. NaHCO₃

Dry over MgSO₄ Evaporate solvent

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-azidobutane.

Detailed Experimental Protocol (from 1-Chlorobutane):[6]

Reaction Setup: In a suitable flask, add 1-chlorobutane, sodium azide (NaN₃), and dimethyl

sulfoxide (DMSO).

Reaction Execution: Ensure the mixture is under anhydrous conditions and stir it

magnetically at room temperature for approximately 14 hours.

Workup and Extraction: Add ice-cold distilled water to the reaction mixture to quench the

reaction. Transfer the mixture to a separatory funnel and extract the aqueous phase with

diethyl ether.

Washing and Drying: The combined organic phases are washed with a saturated sodium

bicarbonate solution and then dried over anhydrous magnesium sulfate (MgSO₄).

Isolation: After filtration to remove the drying agent, the solvent is evaporated under reduced

pressure to yield the final product, 1-azidobutane.

Key Chemical Reactions
1-Azidobutane's reactivity is dominated by the azide group, which allows it to participate in

several important transformations.
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Click Chemistry

Reduction

1-Azidobutane
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(Butylamine)

Cu(I) Catalyst

Nitrogen Gas (N₂)

Click to download full resolution via product page

Caption: Key reaction pathways of 1-azidobutane.

1,3-Dipolar Cycloaddition (Click Chemistry): 1-Azidobutane readily reacts with terminal

alkynes in the presence of a copper(I) catalyst to form stable 1,2,3-triazole rings[1][4]. This

highly efficient and specific reaction is a cornerstone of click chemistry, widely used in

bioconjugation and material science[1].

Reduction to Amines: The azide group can be reduced to a primary amine. This

transformation is typically achieved using powerful reducing agents like lithium aluminum

hydride (LiAlH₄) or through catalytic hydrogenation (H₂ with a metal catalyst like palladium),

with the liberation of nitrogen gas as a byproduct[1].

Rearrangement Reactions: Under acidic conditions, 1-azidobutane can undergo

rearrangement to form amines through intramolecular processes[1].

Applications
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The unique reactivity of 1-azidobutane makes it a versatile tool in several scientific disciplines:

Organic Synthesis: It is a fundamental building block for introducing a butylamine group or

for creating heterocyclic compounds like triazoles[1].

Pharmaceutical Research and Drug Development: Its ability to participate in click reactions

makes it invaluable for linking drug molecules to delivery systems, biological probes, or other

functional moieties[1]. It is also explored for its own potential biological activity, as it can act

as an electrophile and modify proteins and enzymes, thereby affecting cellular pathways[1].

Bioconjugation and Materials Science: The efficiency of the azide-alkyne cycloaddition

allows for the precise and stable linking of 1-azidobutane to polymers, surfaces, and

biomolecules, enabling the creation of advanced materials and diagnostic tools[1].

Safety and Handling
1-Azidobutane is a hazardous substance that requires careful handling.

Hazards: It is a flammable liquid and vapor[1]. It is also considered toxic if inhaled. Like other

organic azides, it has the potential to be explosive, especially when subjected to heat, shock,

or strong acids[1].

Precautions:

Work in a well-ventilated area, preferably under a chemical fume hood[7].

Keep away from heat, sparks, open flames, and other ignition sources[7].

Use explosion-proof equipment and non-sparking tools[7].

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses

with side shields or goggles, and a flame-resistant lab coat[4][7].

Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from

light[7][8].

To mitigate explosion risks, it is advisable to work with small quantities (e.g., ≤1 g batches)

and avoid heating above 50°C[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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